(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring, methoxy and nitro functional groups, and an acrylonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in the presence of a base to form the final acrylonitrile product. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield. Solvent recovery and recycling, as well as waste management, are also critical components of the industrial process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, dyes, or materials with specific properties. Its unique functional groups allow for modifications that can tailor its properties for various applications.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or DNA. The thiazole ring and nitro group can participate in electron transfer reactions, while the methoxy and hydroxyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile: Lacks the nitro group, which may result in different biological activities.
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-5-nitrophenyl)acrylonitrile: Different positioning of the nitro group, which may influence its reactivity and biological interactions.
Uniqueness
The uniqueness of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile lies in its combination of functional groups and structural features. The presence of both methoxy and nitro groups, along with the thiazole ring, provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S/c1-28-17-5-4-13(9-18(17)29-2)15-11-31-21(23-15)14(10-22)6-12-7-16(24(26)27)20(25)19(8-12)30-3/h4-9,11,25H,1-3H3/b14-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVIZPBOZWYLIO-NSIKDUERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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